{2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol
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Overview
Description
{2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Phenyl Ring: The phenyl ring with the trifluoromethyl group is then attached to the benzothiazole core through a coupling reaction, such as a Suzuki-Miyaura coupling.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into various alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or benzothiazole core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives, nitro compounds, and other substituted benzothiazoles.
Scientific Research Applications
Chemistry
In chemistry, {2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds, making this compound a promising candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It is also explored for its potential use in agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of {2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of various biological pathways. The benzothiazole core may also contribute to the compound’s activity by providing additional interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol
- 2-[4-(Trifluoromethyl)phenyl]ethylamine
- 2,2,2-Trifluoroacetophenone
Uniqueness
{2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol is unique due to the presence of both the trifluoromethyl group and the benzothiazole core. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and potential for diverse chemical reactivity. These features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
729591-60-0 |
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Molecular Formula |
C15H10F3NOS |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
[2-[4-(trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl]methanol |
InChI |
InChI=1S/C15H10F3NOS/c16-15(17,18)11-4-2-10(3-5-11)14-19-12-6-1-9(8-20)7-13(12)21-14/h1-7,20H,8H2 |
InChI Key |
OYGIOCCIYZLBTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)CO)C(F)(F)F |
Origin of Product |
United States |
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